molecular formula C15H17ClNO2P B5723583 N-[(4-chlorophenoxy)-methylphosphoryl]-2,5-dimethylaniline

N-[(4-chlorophenoxy)-methylphosphoryl]-2,5-dimethylaniline

Cat. No.: B5723583
M. Wt: 309.73 g/mol
InChI Key: BEMOQZFDAHRZMU-UHFFFAOYSA-N
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Description

N-[(4-chlorophenoxy)-methylphosphoryl]-2,5-dimethylaniline is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a chlorophenoxy group, a methylphosphoryl group, and a dimethylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenoxy)-methylphosphoryl]-2,5-dimethylaniline typically involves the reaction of 4-chlorophenol with a phosphorylating agent, followed by the introduction of the dimethylaniline group. One common method involves the use of phosphorus oxychloride (POCl3) as the phosphorylating agent. The reaction is carried out under controlled conditions, typically at elevated temperatures, to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenoxy)-methylphosphoryl]-2,5-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoryl oxides, while reduction may produce amine derivatives.

Scientific Research Applications

N-[(4-chlorophenoxy)-methylphosphoryl]-2,5-dimethylaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organophosphorus compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of pesticides and other agrochemicals due to its potential insecticidal properties.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenoxy)-methylphosphoryl]-2,5-dimethylaniline involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular pathways, leading to its observed effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-2-[4-(4’-chlorophenoxy)phenoxy]acetamide
  • N-arylidene-2-(4-chloro-2-(2-substituted phenoxy)phenyl)acetic acid hydrazides

Uniqueness

N-[(4-chlorophenoxy)-methylphosphoryl]-2,5-dimethylaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(4-chlorophenoxy)-methylphosphoryl]-2,5-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClNO2P/c1-11-4-5-12(2)15(10-11)17-20(3,18)19-14-8-6-13(16)7-9-14/h4-10H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMOQZFDAHRZMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NP(=O)(C)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClNO2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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